molecular formula C18H34N4O2 B14373071 2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) CAS No. 90745-66-7

2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)

Cat. No.: B14373071
CAS No.: 90745-66-7
M. Wt: 338.5 g/mol
InChI Key: TULSOFFCEQLNHA-UHFFFAOYSA-N
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Description

2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) is a complex organic compound featuring an octane backbone with two imidazole rings and ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) typically involves the formation of imidazole rings followed by their attachment to the octane backbone. One common method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach employs a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts like Schiff’s base complex nickel catalyst (Ni-C) can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic HBr and DMSO.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles and nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2,2’-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

90745-66-7

Molecular Formula

C18H34N4O2

Molecular Weight

338.5 g/mol

IUPAC Name

2-[2-[8-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-2-yl]octyl]-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C18H34N4O2/c23-15-13-21-11-9-19-17(21)7-5-3-1-2-4-6-8-18-20-10-12-22(18)14-16-24/h23-24H,1-16H2

InChI Key

TULSOFFCEQLNHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)CCCCCCCCC2=NCCN2CCO)CCO

Origin of Product

United States

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